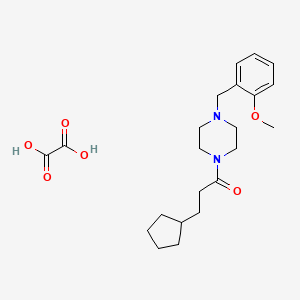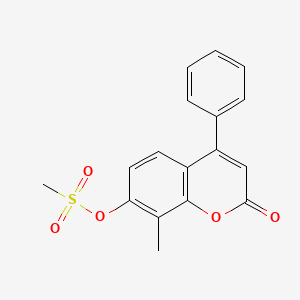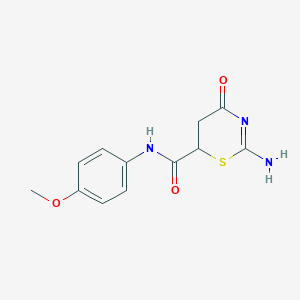![molecular formula C22H30ClN3O2 B5209644 5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone, commonly known as CPP-109, is a molecule that belongs to the class of compounds called piperidinones. It is a derivative of the naturally occurring compound, γ-butyrolactone, and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
CPP-109 works by inhibiting the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which in turn, reduces neuronal excitability and has a calming effect.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which has a calming and anti-anxiety effect. It has also been shown to enhance the activity of the dopamine system, which plays a crucial role in reward and motivation. In addition, CPP-109 has been shown to have anti-convulsant and anti-nociceptive effects.
実験室実験の利点と制限
One of the advantages of CPP-109 is that it is a highly specific inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one of the limitations of CPP-109 is that it has poor solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in addiction. CPP-109 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a treatment for substance use disorders in humans. Another area of interest is its potential as a treatment for depression and anxiety. CPP-109 has been shown to have anti-anxiety effects in animal models, and there is interest in exploring its potential as a treatment for these disorders in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-transaminase based on the structure of CPP-109.
合成法
CPP-109 is synthesized through a multi-step process starting from γ-butyrolactone. The first step involves the conversion of γ-butyrolactone to 4-hydroxybutyric acid, which is then converted to 4-chlorobutyric acid. The final step involves the coupling of 4-chlorobutyric acid with piperazine in the presence of a carbonyl diimidazole catalyst to yield CPP-109.
科学的研究の応用
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as addiction, depression, and anxiety. It is a potent inhibitor of the enzyme, GABA-transaminase, which plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, CPP-109 increases the levels of GABA in the brain, which has been shown to have a calming and anti-anxiety effect.
特性
IUPAC Name |
5-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-3-4-17(14-19)15-24-10-12-25(13-11-24)22(28)18-8-9-21(27)26(16-18)20-6-1-2-7-20/h3-5,14,18,20H,1-2,6-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPWGIZQSNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)


![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)



![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)